2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate
Overview
Description
2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is an organic compound with the molecular formula C12H4F6O3S and a molecular weight of 342.21 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is primarily used in research applications, particularly in the field of proteomics .
Mechanism of Action
The sulfonate group in the compound could potentially make it a good leaving group, allowing it to participate in substitution reactions. This could be one way the compound interacts with its biological targets .
As for the pharmacokinetics, the presence of multiple fluorine atoms could potentially increase the compound’s stability and alter its distribution within the body, but without specific studies, it’s hard to say for certain .
The action environment of the compound would likely depend on the specific biological system it’s introduced to. Factors such as pH, temperature, and the presence of other molecules could all potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonate ester, which can participate in nucleophilic substitution reactions. This interaction is crucial in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on enzymes and proteins, leading to changes in their activity and function .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, impacting processes such as cell growth, differentiation, and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an inhibitor or activator of enzymes by binding to their active sites. The binding interactions often involve the formation of a covalent bond between the sulfonate ester group of the compound and nucleophilic residues in the enzyme’s active site. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting its catalytic function. Additionally, this compound can influence gene expression by binding to regulatory proteins and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors such as light, temperature, and pH. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can be metabolized through hydrolysis, leading to the formation of its corresponding phenol and sulfonic acid derivatives. These metabolic products can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester . The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature.
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. Common reagents used in these reactions include bases like sodium hydroxide and acids like sulfuric acid. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, facilitating the study of protein-protein interactions and protein-ligand binding . Additionally, it is used in the synthesis of fluorinated aromatic compounds, which have applications in medicinal chemistry and materials science .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate can be compared to other fluorinated aromatic compounds, such as 2,3,4,5,6-pentafluorobenzaldehyde and 2,3,4,5,6-pentafluorobenzeneboronic acid . These compounds share similar structural features but differ in their reactivity and applications. For instance, 2,3,4,5,6-pentafluorobenzaldehyde is primarily used in the synthesis of fluorinated polymers, while 2,3,4,5,6-pentafluorobenzeneboronic acid is utilized in Suzuki coupling reactions .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-fluorobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGXRWOGAFUFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219967 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-58-3 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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